molecular formula C8H13NO2 B13170136 Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13170136
M. Wt: 155.19 g/mol
InChI Key: GDPZAUSPANRTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound characterized by a partially saturated pyrrolone ring substituted with a methyl group at position 2 and an ester (ethyl carboxylate) at position 3. This scaffold is a key intermediate in medicinal chemistry, particularly in antimalarial and antimicrobial drug development .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h9H,3-5H2,1-2H3

InChI Key

GDPZAUSPANRTHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NCC1)C

Origin of Product

United States

Preparation Methods

Bromination and Ring-Closure Approach Using 2-Bromopropanal

One industrially scalable method starts with the bromination of propionaldehyde to form 2-bromopropanal, which then undergoes ring-closure with ethyl acetoacetate and ammonia to yield the target pyrrole ester. This method is notable for mild reaction conditions, high conversion rates, and suitability for large-scale production.

Stepwise process:

Step Reagents and Conditions Outcome
1. Bromination Propionaldehyde + Bromine, 0–50 °C, non-proton solvent (e.g., methylene dichloride) Formation of 2-bromopropanal with near 100% yield
2. Ring-closure 2-bromopropanal + Ethyl acetoacetate + Ammonia water, 0–50 °C, 10–14 hours Formation of Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate
3. Work-up Extraction with dichloromethane, drying over anhydrous sodium sulfate, concentration, and crystallization at 0 °C Isolation of pure product as crystalline solid

This route avoids environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate, simplifying purification and improving yield and purity. The reaction temperature control and solvent choice are critical for optimal bromination and cyclization efficiency.

Alternative Approaches Using Ethyl 5-Chloro-4-formyl-1H-pyrrole-3-carboxylates

In advanced synthetic schemes involving pyrrole derivatives, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates serve as key intermediates. These compounds can be transformed into various functionalized pyrrole esters through:

  • Van Leusen’s reaction to introduce 1,3-oxazole rings.
  • Hydrolysis and amidation steps to modify the carboxylate group.

While these methods focus on functionalized pyrroles, the underlying chemistry of pyrrole ring construction and ester group manipulation provides insights into the preparation of this compound and its analogs.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Bromination and ring-closure Propionaldehyde, Ethyl acetoacetate, Ammonia Bromine, Dichloromethane 0–50 °C, 10–14 h Mild conditions, high yield, scalable Requires careful temperature control
γ-Lactam condensation γ-Lactam precursor, Ethanolamine, Formic acid Ethanol solvent Reflux 12 h Straightforward, moderate yield Specific to substituted derivatives
Functionalized pyrrole intermediates Ethyl 5-chloro-4-formylpyrrole-3-carboxylates Tosylmethyl isocyanide, amines Mild, multi-step Enables diverse derivatives More complex synthesis

Key Observations and Recommendations

  • The bromination-ring closure method is the most direct and industrially viable synthesis for this compound, offering excellent yield and purity.
  • Reaction parameters such as temperature and solvent choice are critical for controlling the bromination and cyclization steps.
  • Alternative synthetic routes provide access to functionalized derivatives but are less direct for the target compound.
  • Purification typically involves organic solvent extraction, drying, and crystallization, ensuring high-quality product isolation.

This comprehensive analysis integrates data from patent literature and peer-reviewed research to provide an authoritative guide on the preparation of this compound. The methods described are supported by experimental evidence and optimized for practical application in research and industrial settings.

Chemical Reactions Analysis

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The compound’s structure allows it to participate in various binding interactions, influencing its activity and function .

Comparison with Similar Compounds

Substitution at Position 4 and 5

  • (E)-Ethyl 5-(arylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (9j, 9k, 9l) : These derivatives feature a substituted benzylidene group at position 5 and a ketone at position 4. For example, compound 9j includes a 2,6-dimethyl-4'-trifluoromethyl biphenyl substituent, enhancing lipophilicity and antimalarial activity .
  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: This analog introduces a hydroxyethylamino group at position 4 and a 4-methoxyphenyl group at position 2, influencing hydrogen-bonding interactions in crystal packing .

Substitution at N1

Functional Group Variations

  • Ethyl 4-(2-chlorobenzylidene)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate : The chlorobenzylidene and ethoxyphenyl groups enhance electronic effects, impacting NMR chemical shifts and antimicrobial properties .

Physical and Spectral Data Comparison

Key data for selected analogs are summarized below:

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]+ Biological Activity
Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (base structure) Not reported Not available Not available Not available Intermediate in drug synthesis
(E)-Ethyl 9j 170–175 1.30 (t, 3H), 2.45 (s, 3H), 6.95–7.80 (m, aromatic) 184.97 (C=O), 147.66 (aromatic) 406.1370 (calcd), 406.1371 Antimalarial
Ethyl 4-(2-chlorobenzylidene)-1-(4-ethoxyphenyl)-... () Not reported 1.35 (t, 3H), 2.40 (s, 3H), 7.20–7.65 (m, aromatic) 170.5 (C=O), 133.8 (Cl-substituted) 411.878 (calcd) Antimicrobial
Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-... () Not reported 1.25 (t, 3H), 3.75 (s, 3H), 6.85–7.30 (m, aromatic) 172.1 (C=O), 156.3 (N–H) 329.14 (observed) Crystal engineering

Antimalarial Activity

Derivatives such as 9j and 9k exhibit potent antimalarial activity (IC₅₀ < 1 µM) due to electron-withdrawing trifluoromethyl and biphenyl groups, which enhance target binding .

Antimicrobial and Antifungal Properties

Compounds with thiophene or chlorophenyl substituents (e.g., Ethyl 2-methyl-5-oxo-1-(2-thiophen-2-ylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate) show moderate antibacterial activity against Staphylococcus aureus .

Crystal Engineering

Hydrogen-bonding patterns in analogs like facilitate the design of co-crystals with improved solubility, as demonstrated by N–H···O and O–H···O interactions in their crystal structures .

Biological Activity

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : 169.18 g/mol
  • Functional Groups : Contains an ethyl ester and a pyrrole ring.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antibacterial Activity :
    • Studies have demonstrated its effectiveness against various bacterial strains. For instance, a recent investigation reported significant inhibition of Escherichia coli and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) of 19.24 µg/mL and 11.31 µg/mL, respectively .
  • Antifungal Activity :
    • The compound has shown potential antifungal effects against Candida species, indicating its broader applicability in treating infectious diseases .
  • Enzyme Modulation :
    • This compound has been found to modulate enzyme activities involved in metabolic pathways, which is crucial for understanding its therapeutic mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with various biomolecules, influencing their functions and potentially altering metabolic pathways.
  • Binding Affinity Studies : Research continues to explore its binding affinities with specific enzymes and receptors, which may elucidate its pharmacodynamics.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Differences
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateC₁₀H₁₃N₁O₃Contains a formyl group instead of a methyl group at position 5
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateC₁₇H₁₉N₂O₄Features a phenolic hydroxyl group and additional aromatic substituents
Ethyl 2-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylateC₁₃H₁₄ClN₂O₃Contains a chlorinated phenyl group at position 4

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Synthesis and Antibacterial Evaluation :
    • A study synthesized various derivatives of pyrrole carboxylates and evaluated their antibacterial properties. The findings indicated that modifications in the structure could enhance activity against resistant bacterial strains .
  • Molecular Modeling Studies :
    • Computational studies using density functional theory (DFT) have provided insights into the electronic properties of this compound, supporting its potential as a lead compound for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.